(S)-(+)-Clopidogrel Hydrogensulfate, also known as Clopidogrel bisulfate, is a potent antiplatelet agent primarily used in the prevention of thrombotic events in patients with cardiovascular diseases. It acts as a selective antagonist of the P2Y12 receptor, inhibiting adenosine diphosphate (ADP)-induced platelet aggregation, thereby reducing the risk of heart attacks and strokes. The chemical structure of (S)-(+)-Clopidogrel Hydrogensulfate is characterized by its complex molecular configuration, which includes a thienopyridine ring and a chlorophenyl group.
Clopidogrel was developed by Sanofi and is classified under the category of antiplatelet medications. Its primary therapeutic use is in managing conditions such as peripheral vascular disease, coronary artery disease, and cerebrovascular disease. The compound is administered as its hydrogensulfate salt form to enhance solubility and bioavailability .
The synthesis of (S)-(+)-Clopidogrel Hydrogensulfate involves several intricate steps:
The synthesis requires careful control of temperature and pH to ensure high yields and purity. Various solvents such as dichloromethane and acetone are utilized during extraction processes to isolate the desired product efficiently.
(S)-(+)-Clopidogrel Hydrogensulfate has the following molecular characteristics:
(S)-(+)-Clopidogrel Hydrogensulfate undergoes various chemical reactions that are significant for its pharmacological activity:
The conversion into its active form requires metabolic activation, which may vary among individuals due to genetic polymorphisms in cytochrome P450 enzymes .
The mechanism by which (S)-(+)-Clopidogrel Hydrogensulfate exerts its effects involves:
Clinical studies have demonstrated that Clopidogrel significantly lowers the incidence of major cardiovascular events in at-risk populations when compared to placebo controls .
(S)-(+)-Clopidogrel Hydrogensulfate exhibits several key physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications, ensuring stability and bioavailability during storage and administration .
(S)-(+)-Clopidogrel Hydrogensulfate is primarily used in clinical settings for:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3